
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride is a chemical compound with the molecular formula C10H13ClF3N It is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride typically involves the reaction of 3,3,3-trifluoropropylamine with a phenyl group under specific conditions. The process often includes the use of methylating agents to introduce the N-methyl group. The reaction conditions may vary, but common reagents include methyl iodide and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the context of its use, whether in medicinal chemistry or other fields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-1-propylamine: A structurally related compound with similar applications.
N-Methyl-3-phenyl-3-(trifluoromethyl)propan-1-amine: Another compound with a trifluoromethyl group, used in similar research contexts.
Uniqueness
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride is unique due to its specific combination of a trifluoromethyl group and a phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
149225-51-4 |
|---|---|
Molekularformel |
C10H13ClF3N |
Molekulargewicht |
239.66 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-methyl-3-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8;/h2-6,9,14H,7H2,1H3;1H |
InChI-Schlüssel |
NLMOLXACSWKPHE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CC1=CC=CC=C1)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


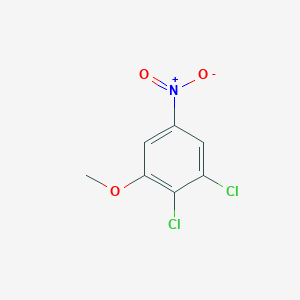
![2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13093645.png)
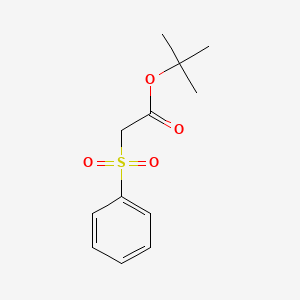

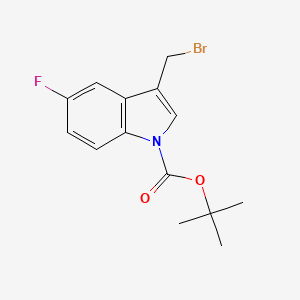
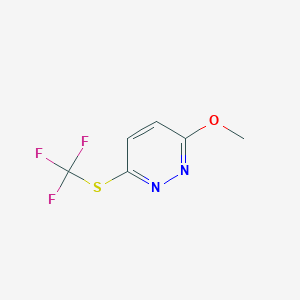
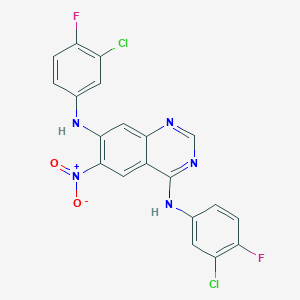
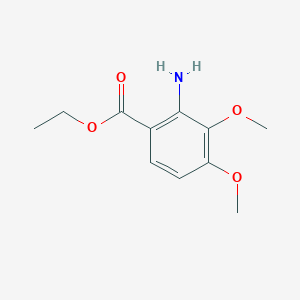
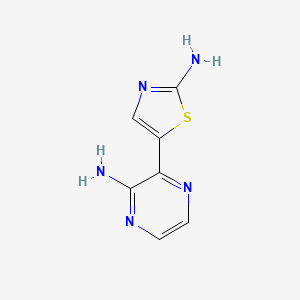
![5-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione](/img/structure/B13093686.png)
![7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13093713.png)



